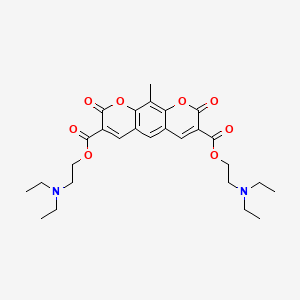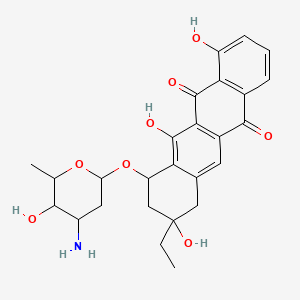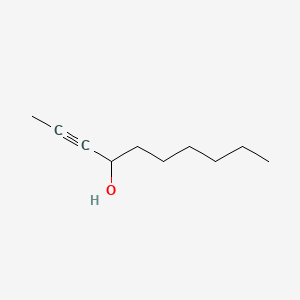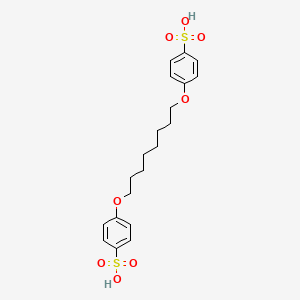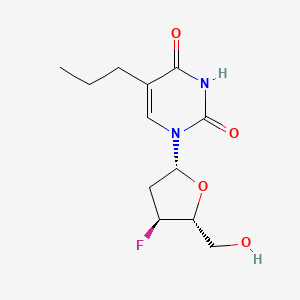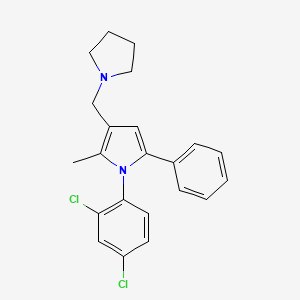
1H-Pyrrole, 1-(2,4-dichlorophenyl)-2-methyl-5-phenyl-3-(1-pyrrolidinylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrole, 1-(2,4-dichlorophenyl)-2-methyl-5-phenyl-3-(1-pyrrolidinylmethyl)- is a complex organic compound featuring a pyrrole ring substituted with various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole, 1-(2,4-dichlorophenyl)-2-methyl-5-phenyl-3-(1-pyrrolidinylmethyl)- typically involves multi-step organic reactions. One common method includes the formation of the pyrrole ring through cyclization reactions, followed by the introduction of substituents via electrophilic aromatic substitution or nucleophilic substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include purification steps such as recrystallization or chromatography to remove impurities and obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Pyrrole, 1-(2,4-dichlorophenyl)-2-methyl-5-phenyl-3-(1-pyrrolidinylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogen atoms can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1H-Pyrrole, 1-(2,4-dichlorophenyl)-2-methyl-5-phenyl-3-(1-pyrrolidinylmethyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, such as conductive polymers or organic semiconductors.
Mécanisme D'action
The mechanism of action of 1H-Pyrrole, 1-(2,4-dichlorophenyl)-2-methyl-5-phenyl-3-(1-pyrrolidinylmethyl)- involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1H-Pyrrole, 1-(2,4-dichlorophenyl)-2-methyl-5-phenyl-3-(1-pyrrolidinylmethyl)-
- 1H-Pyrrole, 1-(2,4-dichlorophenyl)-2-methyl-5-phenyl-3-(1-pyrrolidinylmethyl)-
- 1H-Pyrrole, 1-(2,4-dichlorophenyl)-2-methyl-5-phenyl-3-(1-pyrrolidinylmethyl)-
Uniqueness
The uniqueness of 1H-Pyrrole, 1-(2,4-dichlorophenyl)-2-methyl-5-phenyl-3-(1-pyrrolidinylmethyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
146204-58-2 |
|---|---|
Formule moléculaire |
C22H22Cl2N2 |
Poids moléculaire |
385.3 g/mol |
Nom IUPAC |
1-(2,4-dichlorophenyl)-2-methyl-5-phenyl-3-(pyrrolidin-1-ylmethyl)pyrrole |
InChI |
InChI=1S/C22H22Cl2N2/c1-16-18(15-25-11-5-6-12-25)13-22(17-7-3-2-4-8-17)26(16)21-10-9-19(23)14-20(21)24/h2-4,7-10,13-14H,5-6,11-12,15H2,1H3 |
Clé InChI |
HUCXUACOAARZJA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(N1C2=C(C=C(C=C2)Cl)Cl)C3=CC=CC=C3)CN4CCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




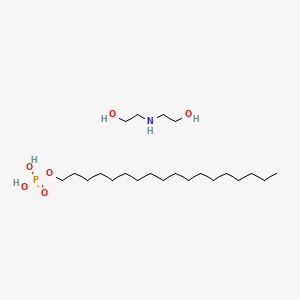

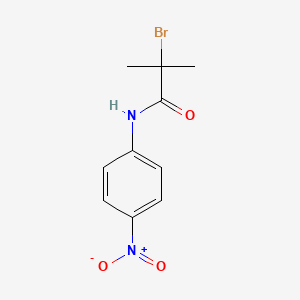
![2-[6-(1,3-Dioxoisoindol-2-yl)hexyl]isoindole-1,3-dione](/img/structure/B12796351.png)
![N-[2-(2-benzamidoethyldisulfanyl)ethyl]benzamide](/img/structure/B12796358.png)
